molecular formula C9H15NO4 B13192745 Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13192745
M. Wt: 201.22 g/mol
InChI Key: UUZOBGJQRQLTMK-UHFFFAOYSA-N
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Description

Methyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.

Biological Activity

Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a compound belonging to a class of spirocyclic compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, highlighting its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C8_{8}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 177-11-7

The spiro structure contributes to its unique chemical properties, which may influence its biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Refluxing with Acidic Catalysts : A common method involves refluxing with acids such as sulfuric acid to facilitate the formation of the spirocyclic structure.
  • Copper-Catalyzed Reactions : Recent studies have explored copper-catalyzed methods to introduce functional groups efficiently, enhancing the compound's reactivity and potential biological activity .

Pharmacological Properties

Methyl 1,8-dioxa-4-azaspiro[4.5]decane derivatives have shown various pharmacological properties:

  • σ1 Receptor Ligands : Some derivatives exhibit high affinity for sigma receptors (σ1), which are implicated in several neurological processes. For instance, a related compound showed a K(i) value of 5.4 ± 0.4 nM for σ1 receptors, indicating significant binding affinity .
  • Antimicrobial Activity : Compounds in this class have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, dual inhibitors targeting bacterial topoisomerases have been developed from related structures, showing low nanomolar activity against resistant strains .

Case Studies

  • Neuropharmacology : One study evaluated a series of piperidine compounds related to methyl 1,8-dioxa-4-azaspiro[4.5]decane for their effects on neuroreceptors. The results indicated that these compounds could modulate neurotransmitter systems effectively .
  • Antibacterial Efficacy : Research involving derivatives of this compound demonstrated broad-spectrum antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interaction profiles of methyl 1,8-dioxa-4-azaspiro[4.5]decane with various biological targets:

  • Docking Studies : These studies suggest that the compound can effectively bind to σ1 receptors and other targets due to its spatial configuration and electronic properties.
  • Structure-Activity Relationship (SAR) : By analyzing variations in the chemical structure, researchers can identify key functional groups responsible for enhanced biological activity.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3

InChI Key

UUZOBGJQRQLTMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2(N1)CCOCC2

Origin of Product

United States

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